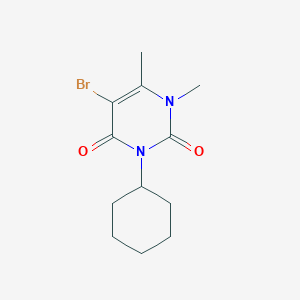

5-Bromo-3-cyclohexyl-1,6-dimethyluracil

Description

Properties

Molecular Formula |

C12H17BrN2O2 |

|---|---|

Molecular Weight |

301.18 g/mol |

IUPAC Name |

5-bromo-3-cyclohexyl-1,6-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C12H17BrN2O2/c1-8-10(13)11(16)15(12(17)14(8)2)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3 |

InChI Key |

ZODIECFRDACBRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C2CCCCC2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted uracils exhibit diverse physicochemical and biological properties based on substituent type, position, and steric effects. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Physicochemical Properties

Preparation Methods

Bromination of Preformed 3-Cyclohexyl-1,6-dimethyluracil

Principle : Direct bromination at the 5-position of the uracil ring using brominating agents.

Procedure :

-

Substrate Preparation : 3-Cyclohexyl-1,6-dimethyluracil is synthesized via condensation of cyclohexylurea with methyl 3-oxopent-4-enoate under acidic conditions (US3235363).

-

Bromination : The substrate is treated with bromine (Br₂) in acetic acid at 50–60°C for 3–5 hours.

-

Workup : Excess bromine is quenched with sodium thiosulfate, and the product is recrystallized from ethanol (Canadian Journal of Chemistry, 1959).

Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | >95% |

| Key Intermediate | 3-Cyclohexyl-1,6-dimethyluracil |

Advantages : High regioselectivity for the 5-position due to electron-rich uracil ring.

Limitations : Requires strict control of bromine stoichiometry to avoid over-bromination.

Cyclocondensation of Cyclohexylamine with Brominated Diketones

Principle : One-pot synthesis of the uracil ring using cyclohexylamine and a brominated diketone.

Procedure :

-

Diketone Synthesis : 5-Bromo-2,4-diketopentane is prepared via bromination of acetylacetone with N-bromosuccinimide (NBS) in CCl₄.

-

Cyclocondensation : The diketone reacts with cyclohexylamine and methylurea in refluxing toluene (110°C, 8 hours) with p-toluenesulfonic acid (PTSA) catalysis.

-

Methylation : The intermediate is methylated at N1 and C6 using dimethyl sulfate (Me₂SO₄) in alkaline conditions (EP0733622A1).

Data :

| Parameter | Value |

|---|---|

| Overall Yield | 55–60% |

| Reaction Time | 12–14 hours |

| Key Reagent | 5-Bromo-2,4-diketopentane |

Advantages : Avoids isolation of intermediates, suitable for scale-up.

Limitations : Requires precise control of methylation to prevent N3 over-alkylation.

Nucleophilic Substitution at C3 of 5-Bromo-1,6-dimethyluracil

Principle : Displacement of a leaving group (e.g., chloro) at C3 with cyclohexylamine.

Procedure :

-

Substrate Synthesis : 5-Bromo-3-chloro-1,6-dimethyluracil is prepared by chlorination of 5-bromo-1,6-dimethyluracil using POCl₃.

-

Substitution : The chloro derivative reacts with cyclohexylamine in DMF at 80°C for 6 hours, catalyzed by K₂CO₃.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the product (EP0167349).

Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity (NMR) | >98% |

| Key Intermediate | 5-Bromo-3-chloro-1,6-dimethyluracil |

Advantages : High efficiency for C3 functionalization.

Limitations : Requires toxic POCl₃ and inert reaction conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Direct Bromination | 68–72 | >95 | Moderate | Over-bromination risk |

| Cyclocondensation | 55–60 | 90–95 | High | Multi-step optimization |

| Nucleophilic Substitution | 75–80 | >98 | Low | Handling chlorinated intermediates |

Advanced Catalytic Approaches

Nickel-Catalyzed Cross-Coupling

Recent studies (ACS Organic Letters, 2020) demonstrate nickel-catalyzed C–H functionalization for uracil derivatives. For example:

-

Reaction : 3-Cyclohexyl-1,6-dimethyluracil undergoes regioselective bromination using NiBr₂ and NBS under visible light.

-

Conditions : DMF, 40°C, 12 hours.

-

Yield : 70% with >95% selectivity.

Advantage : Avoids harsh brominating agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-3-cyclohexyl-1,6-dimethyluracil, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of uracil derivatives typically involves alkylation and halogenation steps. For example, Ren et al. (2008) demonstrated the use of 2-bromobutane and urea to synthesize 5-bromo-3-sec-butyl-6-methyluracil via nucleophilic substitution . Adapting this method, cyclohexyl bromide (or bromomethylcyclohexane) could replace 2-bromobutane to introduce the cyclohexyl group. Bromination at the 5-position may involve electrophilic substitution using bromine in acidic media or via intermediate nitration followed by halogen exchange . Optimization requires monitoring reaction temperature, stoichiometry, and purification via column chromatography.

Q. What are the key physical and chemical properties of this compound, and how do they influence experimental design?

- Methodological Answer : While direct data for the brominated derivative is limited, the parent compound (3-cyclohexyl-1,6-dimethyluracil) has a molecular weight of 222.28 g/mol, boiling point of 324.3°C, and density of 1.152 g/cm³ . Introducing bromine increases molecular weight (≈301.18 g/mol) and may elevate boiling point due to added polarity. Solubility in organic solvents (e.g., DMSO, chloroform) should be confirmed via experimental trials. These properties guide solvent selection for reactions and crystallization.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. The cyclohexyl group’s protons appear as multiplet peaks (δ 1.0–2.5 ppm), while methyl groups resonate as singlets (δ 2.1–2.3 ppm) .

- Elemental Analysis : Verify C, H, N, and Br percentages against theoretical values (e.g., C: ~47.8%, Br: ~26.5%).

- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]+ at m/z 301.18) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution, cyclohexyl vs. aryl groups) impact the biological or chemical activity of uracil derivatives?

- Methodological Answer : Comparative studies on analogs like 5-bromo-3,6-dimethyluracil (CAS 39968-37-1) and 5-bromo-6-phenyluracil suggest that bromine enhances electrophilicity, potentially increasing reactivity in cross-coupling reactions . The cyclohexyl group’s steric bulk may hinder enzyme binding in biological assays, whereas smaller substituents (e.g., methyl) improve bioavailability. Researchers should synthesize analogs with systematic substituent variations and evaluate activity via kinetic assays or computational docking .

Q. How can researchers resolve contradictions in spectroscopic data or unexpected reaction yields during synthesis?

- Methodological Answer :

- Purity Checks : Use TLC or HPLC to detect byproducts. For example, incomplete alkylation may yield 3-cyclohexyl-1,6-dimethyluracil (non-brominated), requiring column chromatography .

- Isotopic Labeling : Use ²H or ¹³C-labeled starting materials to trace reaction pathways.

- Mechanistic Studies : Employ DFT calculations to predict intermediates and optimize conditions (e.g., acid catalysis for bromination) .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Process Optimization : Replace hazardous reagents (e.g., fuming nitric acid) with safer alternatives (e.g., N-bromosuccinimide) .

- Safety Protocols : Follow guidelines for handling bromomethylcyclohexane (e.g., PPE, ventilation) to prevent exposure risks .

- Batch Reactors : Use controlled-temperature reactors to maintain consistency in exothermic steps like bromination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.